molecular formula C14H30 B167099 N-Tetradecane-D30 CAS No. 204244-81-5

N-Tetradecane-D30

Cat. No. B167099
CAS RN: 204244-81-5
M. Wt: 228.57 g/mol
InChI Key: BGHCVCJVXZWKCC-XMMAUIQQSA-N
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Description

N-Tetradecane-D30 is a deuterium-labeled version of N-Tetradecane . It is used as a reference material in gas chromatographic analysis, as a solvent, and finds applications in organic synthesis .


Synthesis Analysis

This compound is synthesized as a stable isotope-labeled compound . It is used as a synthetic intermediate . The product is available from various suppliers, including Cambridge Isotope Laboratories .


Molecular Structure Analysis

The molecular weight of this compound is 228.57 . The molecular formula is CD3 (CD2)12CD3 . The SMILES notation for the molecule is [2H]C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H]) [2H] .


Physical And Chemical Properties Analysis

This compound is a clear liquid . The density of N-Tetradecane is 0.8±0.1 g/cm3 . The boiling point is 253.9±3.0 °C at 760 mmHg . The vapor pressure is 0.0±0.2 mmHg at 25°C . The enthalpy of vaporization is 47.1±0.8 kJ/mol . The flash point is 99.4±0.0 °C . The index of refraction is 1.429 .

Scientific Research Applications

1. Fuel Conversion and Energy Efficiency

N-tetradecane (C14H30) has been studied for its potential in fuel conversion. A study on the performance of two gliding arc plasma reformers using n-tetradecane under partial oxidation conditions showed that these systems could reform heavy hydrocarbon fuels with high conversion efficiency. This makes n-tetradecane a significant component for on-board vehicular reforming systems (Gallagher et al., 2010).

2. Microfluidic Systems in Biomedical Applications

N-tetradecane is utilized in indirect microfluidic flow injection analysis (FIA) systems. Its role as an intermediary liquid allows diffusion-free handling of liquids in fluidic systems, suitable for single-use applications, particularly in biomedical fields (Rapp et al., 2009).

3. Study of Insulin Analogs

In the field of diabetes research, n-tetradecane derivatives have been used in studying insulin analogs like NN304. These studies involve understanding the binding and action of these analogs in therapeutic contexts (Dea et al., 2002).

4. Surface Chemistry and Molecular Self-Organization

N-tetradecane is significant in studies exploring surface chemistry. Investigations into how molecules like n-tetradecane self-organize on surfaces, such as graphite, contribute to the understanding of molecular interactions and nanostructuring, which is crucial in the development of nanodevices (Zhao et al., 2011).

5. Thermal Energy Storage

Research on the preparation and characterization of nano-encapsulated n-tetradecane as a phase change material for thermal energy storage reveals its potential in enhancing heat transfer and storage efficiency (Fang et al., 2009).

6. Oxidation and Catalytic Processes

Studies have focused on the oxidation behavior of n-tetradecane and its use in catalytic processes. This includes examining the efficacy of catalysts in n-tetradecane oxidation under environmentally friendly conditions, contributing to industrial and academic research in green chemistry (Wang et al., 2016).

Mechanism of Action

Target of Action

N-Tetradecane-D30 is a deuterium-labeled compound of N-Tetradecane . It is primarily used as a tracer in drug development processes . The primary targets of this compound are the molecules that it is designed to trace in these processes.

Mode of Action

This compound interacts with its targets by incorporating into drug molecules . The presence of deuterium (heavy hydrogen) in the compound allows it to be distinguished from non-deuterated molecules in nuclear magnetic resonance (NMR) spectra . This makes it a valuable tool for tracking and quantifying the behavior of the drug molecules it is incorporated into .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), would largely depend on the drug molecules it is incorporated into . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of this compound’s action is the generation of distinct signals in NMR spectra, which allows for the tracking and quantification of the drug molecules it is incorporated into . This can provide valuable information about the behavior of these drug molecules in the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the NMR signals generated by this compound can be affected by the magnetic field strength and temperature . Additionally, the compound should be stored away from light and moisture to maintain its stability .

Safety and Hazards

N-Tetradecane-D30 may be fatal if swallowed and enters airways . It may cause drowsiness or dizziness . It may cause long-lasting harmful effects to aquatic life . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid breathing mist/vapors/spray .

Future Directions

N-Tetradecane-D30 has potential applications in cold storage units for air conditioning systems . A recent study prepared a tetradecane/expanded graphite (EG) composite phase change material (CPCM), whose thermal conductivity can be increased up to 21.0 W/m·K, nearly 100 times over the raw N-Tetradecane . This shows the significance of thermal conductivity enhancement in designing a cold storage tank .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCVCJVXZWKCC-XMMAUIQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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